Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate
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Overview
Description
Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group substituted with a methylsulfanyl group and an amino group attached to a benzoate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 2-methylsulfanylbenzoic acid. This can be achieved through the sulfonation of 2-methylbenzoic acid followed by reduction to introduce the methylsulfanyl group.
Amidation Reaction: The benzoyl intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to form the amide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the amide linkage and ester group contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-methylbenzoate
- Methyl 3-(2-benzylmethylamino)ethylbenzoate
- Methyl 2-(aminosulfonyl)benzoate
Uniqueness
Methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and enhances its potential biological activity. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[(2-methylsulfanylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-20-16(19)11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBWWOZBLHJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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